5-Bromo-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride

Description

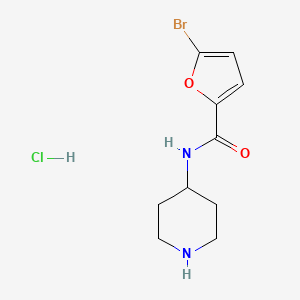

5-Bromo-N-piperidin-4-ylfuran-2-carboxamide hydrochloride is a brominated furan carboxamide derivative with a piperidine moiety. The compound features a furan ring substituted with a bromine atom at the 5-position and a carboxamide group at the 2-position, which is further linked to a piperidin-4-yl group. Its hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

CAS No. |

1827217-56-0 |

|---|---|

Molecular Formula |

C10H13BrN2O2 |

Molecular Weight |

273.13 g/mol |

IUPAC Name |

5-bromo-N-piperidin-4-ylfuran-2-carboxamide |

InChI |

InChI=1S/C10H13BrN2O2/c11-9-2-1-8(15-9)10(14)13-7-3-5-12-6-4-7/h1-2,7,12H,3-6H2,(H,13,14) |

InChI Key |

ABBLXUVRALWPEZ-UHFFFAOYSA-N |

SMILES |

C1CNCCC1NC(=O)C2=CC=C(O2)Br.Cl |

Canonical SMILES |

C1CNCCC1NC(=O)C2=CC=C(O2)Br |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride typically involves the following steps:

Bromination: The furan ring is brominated at the 5th position using bromine or a brominating agent under controlled conditions.

Amidation: The brominated furan is then reacted with piperidine to form the piperidin-4-ylfuran-2-carboxamide.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The bromine atom on the furan ring can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed:

N-oxide derivatives: from oxidation.

Amines: from reduction.

Substituted furan derivatives: from substitution reactions.

Scientific Research Applications

Chemistry:

- Used as a building block in organic synthesis for the preparation of more complex molecules.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Investigated for its potential as a ligand in receptor binding studies.

- Used in the development of new biochemical assays.

Medicine:

- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.

Industry:

- Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in receptor binding studies, the compound may act as an agonist or antagonist, influencing signal transduction pathways.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Piperazine Moieties

The compound shares structural similarities with other brominated heterocyclic amines. Key comparisons include:

Key Observations :

Brominated Furan Carboxamides

Compounds with brominated furan carboxamide backbones exhibit variations in amine substituents:

Key Observations :

Physicochemical and Pharmacokinetic Properties

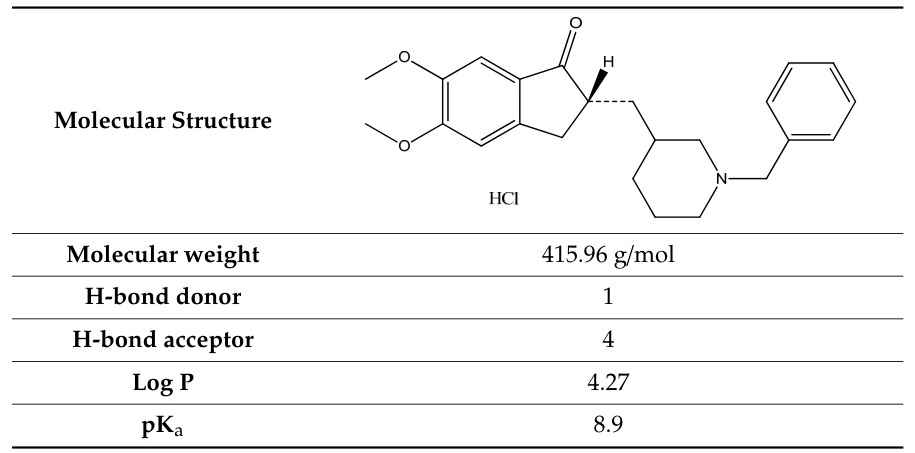

Limited data are available for the target compound, but comparisons with related hydrochlorides highlight trends:

Key Observations :

- The hydrochloride salt improves solubility compared to neutral analogs.

- Higher molecular weight and logP than memantine suggest distinct blood-brain barrier penetration profiles .

Biological Activity

5-Bromo-N-piperidin-4-ylfuran-2-carboxamide;hydrochloride is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and comparative analysis with similar compounds, supported by relevant data tables and research findings.

The synthesis of this compound typically involves several key steps:

- Bromination : The furan ring is brominated at the 5th position using bromine or a brominating agent.

- Amidation : The brominated furan is reacted with piperidine to form the piperidin-4-ylfuran-2-carboxamide.

- Hydrochloride Formation : Hydrochloric acid is added to produce the hydrochloride salt.

Chemical Characteristics

| Property | Value |

|---|---|

| CAS No. | 1827217-56-0 |

| Molecular Formula | C10H13BrN2O2 |

| Molecular Weight | 273.13 g/mol |

| IUPAC Name | 5-bromo-N-piperidin-4-ylfuran-2-carboxamide |

| InChI Key | ABBLXUVRALWPEZ-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. It can function as a ligand in receptor binding studies, potentially acting as an agonist or antagonist depending on the biological context. The compound's interactions can modulate various signal transduction pathways, making it a candidate for further pharmacological exploration .

Biological Activity and Case Studies

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Antimicrobial Activity : In vitro studies have shown that derivatives of similar piperidine compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

- Anticancer Properties : Research into related compounds has indicated that piperidine derivatives can influence tumor suppressor proteins, offering a pathway for cancer treatment . The mechanism often involves modulation of protein degradation pathways through ubiquitination processes.

- Neuropharmacological Effects : The compound has been investigated for its neuroactive properties, particularly in relation to receptor interactions that could affect neurological conditions .

Comparative Analysis with Similar Compounds

A comparative analysis with other halogenated piperidine derivatives reveals distinct differences in biological activity:

| Compound | Activity Profile |

|---|---|

| 5-Bromo-N-piperidin-4-ylfuran-2-carboxamide | Potential ligand for receptor binding |

| 5-Chloro-N-piperidin-4-ylfuran-2-carboxamide | Moderate activity; less reactive |

| 5-Iodo-N-piperidin-4-ylfuran-2-carboxamide | Higher reactivity; potential side effects |

| 5-Fluoro-N-piperidin-4-ylfuran-2-carboxamide | Enhanced stability; lower bioactivity |

Research Findings and Future Directions

Research continues to explore the therapeutic potential of this compound, particularly in drug repurposing strategies and new drug discovery frameworks. Its unique chemical properties may allow for modifications that enhance efficacy while minimizing toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.